N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide
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Overview
Description
3-(benzenesulfonyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide is a complex organic compound that features a benzenesulfonyl group, a thiadiazole ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the intermediate compound using benzenesulfonyl chloride in the presence of a base.
Amidation Reaction: The final step is the formation of the propanamide moiety through an amidation reaction with the appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties, making it useful in the study of biological systems.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group and thiadiazole ring are likely to play key roles in its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzenesulfonyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
- 3-(benzenesulfonyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide
Uniqueness
3-(benzenesulfonyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H21N3O3S2 |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C16H21N3O3S2/c1-4-16(2,3)14-18-19-15(23-14)17-13(20)10-11-24(21,22)12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H,17,19,20) |
InChI Key |
TZVSNIOPUGRDEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=NN=C(S1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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